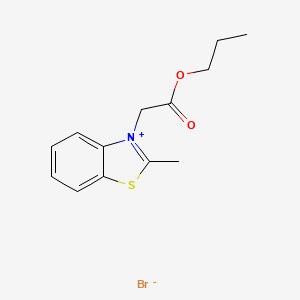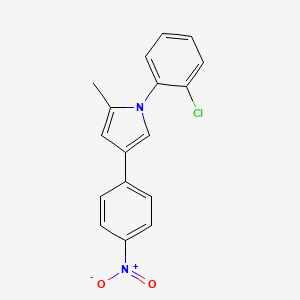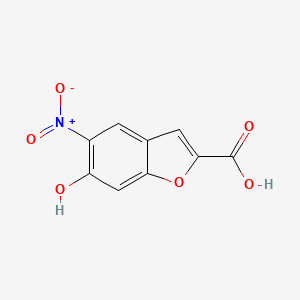![molecular formula C11H12O4 B14377578 4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one CAS No. 88457-63-0](/img/structure/B14377578.png)
4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one is an organic compound that features a dioxolane ring substituted with a methylphenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one typically involves the reaction of 4-methylphenol with epichlorohydrin to form 4-(4-methylphenoxy)-1,2-epoxypropane. This intermediate is then reacted with carbon dioxide under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like sodium hydride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methylphenoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Similar Compounds
- 4-(4-Methylphenoxy)methylbenzoic acid
- 4-(4-Methylphenoxy)cyanobenzene
- 4-(4-Methylphenoxy)butyric acid
Comparison
Compared to these similar compounds, 4-[(4-Methylphenoxy)methyl]-1,3-dioxolan-2-one is unique due to its dioxolane ring structure, which imparts different chemical and physical properties. This uniqueness makes it suitable for specific applications where other compounds may not be as effective .
属性
CAS 编号 |
88457-63-0 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
4-[(4-methylphenoxy)methyl]-1,3-dioxolan-2-one |
InChI |
InChI=1S/C11H12O4/c1-8-2-4-9(5-3-8)13-6-10-7-14-11(12)15-10/h2-5,10H,6-7H2,1H3 |
InChI 键 |
VZIWLVLDZFMNAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OCC2COC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14377497.png)
![2-[4-(4-Ethoxyphenyl)-4-methylpentyl]-6-(4-fluorophenoxy)pyridine](/img/structure/B14377501.png)


![2-[2-(1H-Benzimidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14377517.png)



![4-[(5-Bromonaphthalene-1-carbothioyl)(methyl)amino]butanoic acid](/img/structure/B14377532.png)


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

![Methyl 4-{[2-(pyridin-3-yl)ethyl]sulfanyl}butanoate](/img/structure/B14377555.png)
